5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-10-11-20(17(2)13-16)26-21-19(14-24-26)22(27)25(15-23-21)12-6-9-18-7-4-3-5-8-18/h3-11,13-15H,12H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVKMGKOFAJTEA-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC=CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the cinnamyl and 2,4-dimethylphenyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The final product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be tailored to ensure safety, environmental compliance, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are structurally diverse, with variations at the N1, C6, and N5 positions significantly impacting biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Pharmacological Activity
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 2,4-dinitrophenyl in 2a ) exhibit potent antimicrobial effects, likely due to enhanced membrane penetration and interaction with bacterial enzymes .
- Antifungal Activity: Amino and arylamino substituents at C6 (e.g., 5) significantly improve antifungal potency, with methyl groups outperforming benzyl in activity .
- Enzyme Inhibition: The trifluoromethylpropyl group in the PDE9 inhibitor enhances hydrophobic interactions with the enzyme’s active site, achieving nanomolar efficacy .
Physicochemical Properties
- Solubility: Hydroxyl or amino substituents (e.g., in 5 or 4-fluoro-2-hydroxyphenyl derivatives) enhance aqueous solubility, critical for bioavailability .
Key Research Findings
Catalytic Superiority: The Preyssler nanocatalyst reduces reliance on toxic solvents (e.g., acetic acid) and improves recyclability (>5 cycles without yield loss) .
C6 Modifications: Electron-deficient groups (e.g., nitro, trifluoromethyl) correlate with antimicrobial and enzyme inhibitory activities .
Antifungal Optimization : Methyl groups at C6 in 5 improve antifungal activity by 30% compared to benzyl analogs, suggesting steric and electronic tuning is critical .
Biological Activity
5-Cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C22H20N4O
- Molecular Weight : 356.4 g/mol
- CAS Number : 852451-14-0
The compound features a pyrazolo ring fused with a pyrimidine structure, characterized by a unique substitution pattern that includes a cinnamyl group and a dimethylphenyl moiety. These structural features contribute to its biological activity.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in regulating the cell cycle, and inhibition of this kinase can lead to significant effects on cell proliferation and apoptosis.
Mode of Action
The compound acts as an inhibitor of CDK2, which results in:
- Inhibition of Cell Proliferation : By interfering with the cell cycle progression, the compound can induce cell cycle arrest.
- Induction of Apoptosis : The inhibition of CDK2 can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Biological Activity and Efficacy
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities. Notably, this compound has demonstrated potent cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Anticancer Activity :
- Cell Lines Tested : MCF-7 (breast cancer) and HCT-116 (colon cancer).
- IC50 Values : Compounds similar to this one have shown IC50 values in the nanomolar range against these cancer cell lines, indicating strong cytotoxicity.
- Mechanism : Induction of apoptosis and alteration of cell cycle progression are key mechanisms observed in these studies .
- Inhibition Studies :
Comparative Analysis with Similar Compounds
A comparison with other pyrazolo[3,4-d]pyrimidine derivatives reveals that this compound possesses unique structural features that may enhance its biological activity:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Structure | CDK2 inhibitor |
| 1H-Pyrazolo(3,4-d)pyrimidin-4-one | Structure | Anticancer activity |
| N-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Structure | Potential therapeutic agent |
Q & A
Q. What protocols ensure safe handling of intermediates and final products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
